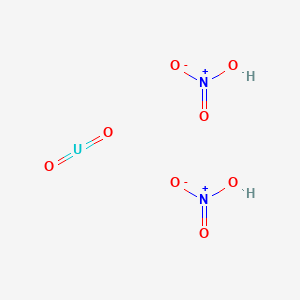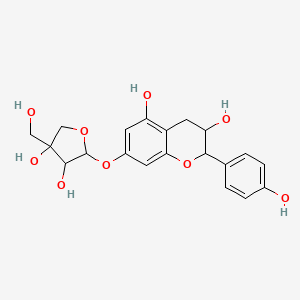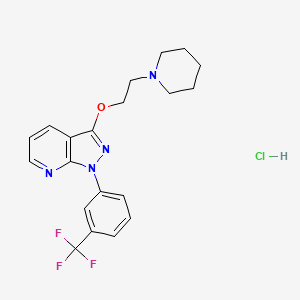
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is a synthetic peptide. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide is composed of alternating sequences of lysine, leucine, and aspartic acid residues, with an acetyl group at the N-terminus and an amide group at the C-terminus. The trifluoroacetic acid (TFA) is often used as a counterion in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity. The process is optimized for large-scale production by adjusting parameters such as reaction time, temperature, and solvent use.
化学反应分析
Types of Reactions
The peptide Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify the side chains of amino acids like lysine and aspartic acid.
Reduction: Reductive conditions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for coupling reactions, protecting group reagents like Fmoc and Boc.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of aldehydes or carboxylic acids.
科学研究应用
Chemistry
In chemistry, Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA is used as a model peptide to study peptide synthesis, folding, and stability. It serves as a standard in analytical techniques like mass spectrometry and chromatography.
Biology
In biological research, this peptide is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. It can be labeled with fluorescent tags for imaging studies.
Medicine
In medicine, peptides like This compound are explored for their therapeutic potential. They can be designed to mimic natural peptides involved in signaling pathways, potentially leading to new treatments for diseases.
Industry
In the industrial sector, synthetic peptides are used in the development of new materials, such as hydrogels and nanomaterials. They are also used in the production of cosmetics and personal care products.
作用机制
The mechanism of action of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA depends on its specific application. In biological systems, peptides can interact with receptors, enzymes, and other proteins to modulate cellular processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.
相似化合物的比较
Similar Compounds
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA: A shorter version of the peptide with similar properties.
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-NH2.TFA: A peptide with an additional lysine-leucine-aspartic acid sequence.
Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2: A peptide without the trifluoroacetic acid counterion.
Uniqueness
The uniqueness of Ac-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-DL-Lys-DL-Leu-DL-Asp-DL-Leu-NH2.TFA lies in its specific sequence and structure, which confer distinct properties and functions
属性
分子式 |
C70H123F3N16O21 |
|---|---|
分子量 |
1581.8 g/mol |
IUPAC 名称 |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C68H122N16O19.C2HF3O2/c1-35(2)26-45(57(72)92)76-66(101)51(32-54(86)87)82-64(99)49(30-39(9)10)78-59(94)43(21-15-18-24-70)74-62(97)47(28-37(5)6)81-68(103)53(34-56(90)91)84-65(100)50(31-40(11)12)79-60(95)44(22-16-19-25-71)75-61(96)46(27-36(3)4)80-67(102)52(33-55(88)89)83-63(98)48(29-38(7)8)77-58(93)42(73-41(13)85)20-14-17-23-69;3-2(4,5)1(6)7/h35-40,42-53H,14-34,69-71H2,1-13H3,(H2,72,92)(H,73,85)(H,74,97)(H,75,96)(H,76,101)(H,77,93)(H,78,94)(H,79,95)(H,80,102)(H,81,103)(H,82,99)(H,83,98)(H,84,100)(H,86,87)(H,88,89)(H,90,91);(H,6,7) |
InChI 键 |
WCUGBARJLYQTSD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-[4-[3-[2-(2,4-Dichlorophenyl)-5-propan-2-yl-1,3-oxazol-4-yl]propanoyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12299519.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)

![2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-(oxetan-2-ylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B12299539.png)


![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)

![5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12299595.png)

